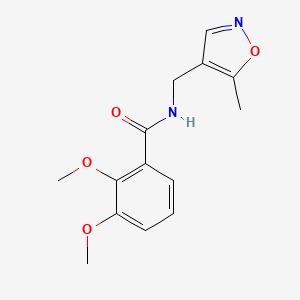![molecular formula C26H19N5O3 B2692036 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 922635-35-6](/img/no-structure.png)
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione, also known as PP2, is a selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. PP2 has been widely used as a tool compound to study the functions of Src family kinases in both basic research and drug discovery.
作用機序
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione selectively inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. Src family kinases are activated by phosphorylation of a tyrosine residue in the activation loop of the kinase domain, which leads to a conformational change that allows ATP binding and substrate phosphorylation. 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione blocks this conformational change by binding to the ATP-binding site, thus preventing ATP binding and substrate phosphorylation.
Biochemical and physiological effects:
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. For example, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit the phosphorylation of focal adhesion kinase (FAK) and paxillin in cancer cells, leading to reduced cell migration and invasion. 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has also been shown to inhibit the phosphorylation of NMDA receptors in neurons, leading to reduced excitatory synaptic transmission and long-term potentiation. In addition, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit the activation of platelets, leading to reduced thrombus formation.
実験室実験の利点と制限
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has several advantages as a tool compound for studying Src family kinases. First, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a highly selective inhibitor of Src family kinases, with little or no activity against other kinases. This allows researchers to specifically target Src family kinases without affecting other signaling pathways. Second, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a reversible inhibitor of Src family kinases, which allows researchers to control the duration and extent of kinase inhibition. However, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione also has some limitations. For example, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione can have off-target effects at high concentrations, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione and Src family kinases. One direction is to investigate the role of Src family kinases in the regulation of immune cell function and inflammation. Src family kinases have been shown to play important roles in the activation of immune cells, such as T cells and macrophages, and in the production of pro-inflammatory cytokines. Therefore, targeting Src family kinases with inhibitors like 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione may have therapeutic potential in inflammatory diseases. Another direction is to explore the use of 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione as a tool compound in drug discovery. Src family kinases have been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, developing more potent and selective inhibitors of Src family kinases based on the structure of 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione may lead to the discovery of new therapeutics.
合成法
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step synthetic route, starting from 6-bromo-4-methylimidazo[1,2-a]pyridine-2-carboxylic acid. The key step in the synthesis is the Suzuki-Miyaura coupling reaction between 4-phenoxyphenylboronic acid and 6-bromo-4-methylimidazo[1,2-a]pyridine-2-carboxylic acid, which yields 4-methyl-6-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylic acid. This intermediate is then converted to 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione through a series of reactions, including amidation, cyclization, and deprotection.
科学的研究の応用
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been extensively used in scientific research to investigate the functions of Src family kinases in various biological processes. For example, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of Src family kinases. 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has also been used to study the role of Src family kinases in the regulation of neuronal signaling and synaptic plasticity. In addition, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been used as a tool compound to validate the specificity of other kinase inhibitors that target Src family kinases.
特性
CAS番号 |
922635-35-6 |
|---|---|
製品名 |
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
分子式 |
C26H19N5O3 |
分子量 |
449.47 |
IUPAC名 |
4-methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H19N5O3/c1-29-23-22(24(32)28-26(29)33)30-16-21(17-8-4-2-5-9-17)31(25(30)27-23)18-12-14-20(15-13-18)34-19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32,33) |
InChIキー |
RQERCQGAZGVGAR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)
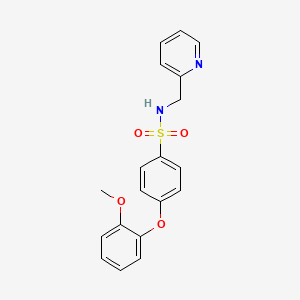
![7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691959.png)
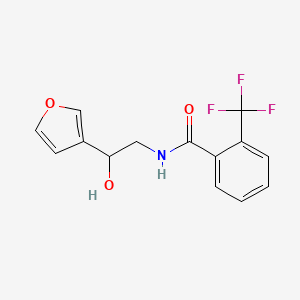
![N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2691963.png)
![N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide](/img/structure/B2691964.png)
![6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691965.png)
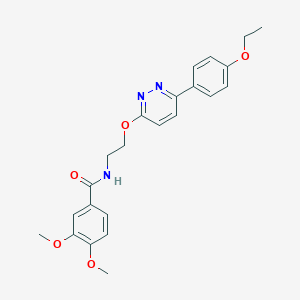
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2691967.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691969.png)
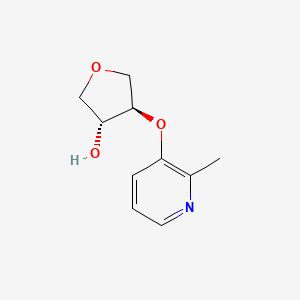
![N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2691972.png)

